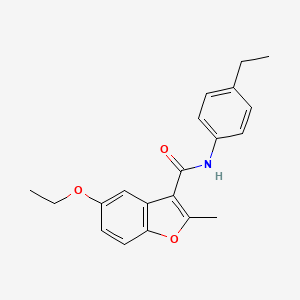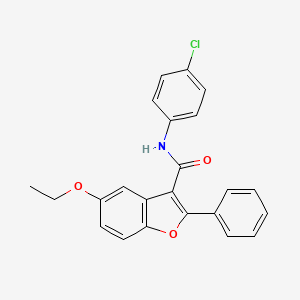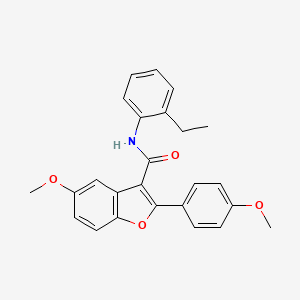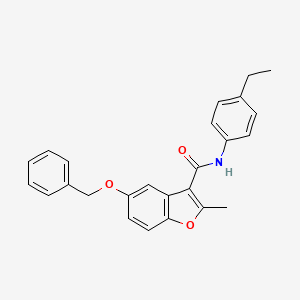
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, abbreviated as 5-E-N-EPC, is a chemical compound used in the synthesis of various drugs and compounds. It is a heterocyclic compound, containing both an ethoxy and a carboxamide group. In recent years, 5-E-N-EPC has become increasingly important in scientific research due to its wide range of applications and its ability to interact with various biochemical and physiological processes.
作用机制
The mechanism of action of 5-E-N-EPC is not fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes. For example, it is believed that 5-E-N-EPC binds to the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. In addition, it is believed that 5-E-N-EPC binds to various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E-N-EPC have been studied in various animal models. In general, the compound has been found to have anti-inflammatory, anticonvulsant, and antihistamine effects. In addition, 5-E-N-EPC has been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
5-E-N-EPC has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be prepared in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not very stable in the presence of light or heat. Therefore, it is important to take precautions to ensure that the compound is stored and handled properly.
未来方向
There are several potential future directions for research on 5-E-N-EPC. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be conducted on the compound’s ability to modulate the activity of various receptors. In addition, further research could be conducted on the compound’s ability to interact with various enzymes, such as cyclooxygenase-2 (COX-2). Finally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use in the treatment of various diseases and conditions.
合成方法
5-E-N-EPC can be synthesized through a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the use of a phosphine oxide and an alkoxide to produce the desired product. The Ullmann reaction, on the other hand, involves the use of an aryl halide and a copper salt to produce the desired product. Both of these methods have been used to synthesize 5-E-N-EPC and have been found to be effective.
科学研究应用
5-E-N-EPC has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of various biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-E-N-EPC has been used in the synthesis of various compounds that are involved in the regulation of cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-14-6-8-15(9-7-14)21-20(22)19-13(3)24-18-11-10-16(23-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVOGSIMCXBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544908.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)
![5-ethoxy-1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544946.png)






![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)


